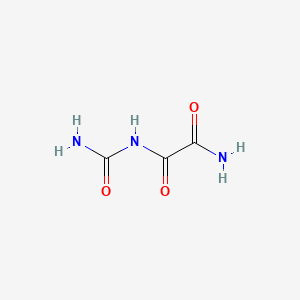
Aminocarbonyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminocarbonyloxamide is an organic compound characterized by its white to pale yellow solid appearance. It possesses a structure similar to urea, featuring an amino group attached to a carbonyl group and an oxamide moiety. This compound is slightly soluble in water but has limited solubility overall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminocarbonyloxamide can be synthesized through the oxidation of amines to amides. This process involves the use of transition metal-based oxidants or non-metal-based oxidants, with molecular oxygen often serving as an oxidant in the presence of catalysts . The reaction conditions typically include controlled temperatures and the presence of specific catalysts to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve additional purification steps to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Aminocarbonyloxamide undergoes various chemical reactions, including:
Oxidation: Conversion of amines to amides using oxidants.
Reduction: Reduction of amides to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Oxidation: Transition metal-based oxidants, molecular oxygen, and specific catalysts.
Reduction: Lithium aluminum hydride, controlled temperature, and inert atmosphere.
Substitution: Nucleophiles, appropriate solvents, and controlled reaction conditions.
Major Products Formed:
Oxidation: Formation of amides from amines.
Reduction: Formation of amines from amides.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Aminocarbonyloxamide finds applications in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of aminocarbonyloxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and carbonyl groups play a crucial role in its reactivity and interactions. It can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and molecular pathways .
Comparison with Similar Compounds
Aminocarbonyloxamide can be compared with other similar compounds, such as:
Urea: Similar structure but different reactivity and solubility properties.
Oxamide: Shares the oxamide moiety but lacks the amino group.
Amides: General class of compounds with similar functional groups but varying structures and properties
This compound stands out due to its unique combination of amino and oxamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
617-49-2 |
|---|---|
Molecular Formula |
C3H5N3O3 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
N'-carbamoyloxamide |
InChI |
InChI=1S/C3H5N3O3/c4-1(7)2(8)6-3(5)9/h(H2,4,7)(H3,5,6,8,9) |
InChI Key |
QKVYYYORISFLAF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)NC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















